molecular formula C10H11N3O3S B1446190 3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1955548-01-2

3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1446190
M. Wt: 253.28 g/mol
InChI Key: COXJMJWQCXKBGL-UHFFFAOYSA-N
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Description

The compound “3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems and have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One such method involves the reaction of aryl aldehydes with 6-amino-1,3-dimethyluracil, barbituric acid or thiobarbituric acid with urea or thiourea . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines is similar to the nucleotide base pair of DNA and RNA, making them valuable compounds in the treatment of various diseases .


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving pyrimidines. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The reaction is catalyzed by acids, bases, and is accelerated by heat or light .

Scientific Research Applications

Antimicrobial Activity

Studies on derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated notable antimicrobial properties. These compounds, synthesized through interaction with substituted benzylchlorides and chloroacetic acid, exhibited higher activity against Proteus vulgaris and Pseudomonas aeruginosa strains than reference drugs such as streptomycin and metronidazole. This suggests their potential as effective antimicrobial agents, especially against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Synthetic Chemistry and Drug Development

The chemical synthesis of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates has opened pathways for creating novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds serve as synthons for further development of pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, potentially useful in drug development due to their structural complexity and bioactivity (Bakhite et al., 2005).

Quantum Chemical Studies

Quantum chemical calculations have provided insights into the electronic structure, reactivity, and mechanism of ipso-substitution reactions of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones. This research aids in understanding the chemical behavior of these compounds, which is crucial for designing new molecules with desired reactivities for various scientific applications (Mamarahmonov et al., 2014).

Solid-phase Synthetic Method

The development of a solid-phase synthetic method for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives showcases the application of these compounds in medicinal chemistry. This approach facilitates the synthesis of derivatives containing the biologically active thieno[3,2-d]pyrimidine scaffold, indicating their potential in drug discovery and development (Ahn & Jeon, 2021).

Dual Inhibitory Activity

The synthesis and evaluation of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as dual inhibitors of thymidylate synthase and dihydrofolate reductase demonstrate the therapeutic potential of these compounds. Their dual inhibitory activity suggests significant promise for the treatment of diseases such as cancer, highlighting the importance of 3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives in medicinal chemistry (Gangjee et al., 2008).

properties

IUPAC Name

3-(2-aminoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-5-6-8(17-7(5)10(15)16)12-4-13(3-2-11)9(6)14/h4H,2-3,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXJMJWQCXKBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

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